RTC13 Significantly Outperforms RTC14, Gentamicin, and PTC124 in Restoring Dystrophin Protein After Intramuscular Injection in mdx Mice
In the mdx mouse model of DMD, a single intramuscular injection into the tibialis anterior (TA) muscle was used to compare dystrophin restoration across four compounds: RTC13, RTC14, gentamicin, and PTC124. RTC13 restored full-length dystrophin protein to levels reaching up to 8% of wild-type expression, which was significantly higher than all three comparators (P ≤ 0.03 for gentamicin and RTC14; P ≤ 0.002 for PTC124) [1]. RTC14 and gentamicin yielded only weak, limited dystrophin expression, while PTC124 produced a patchier distribution pattern with significantly lower overall protein levels [1].
| Evidence Dimension | Full-length dystrophin protein expression in TA muscle (Western blot quantification, % of wild-type) |
|---|---|
| Target Compound Data | Up to 8% of wild-type dystrophin expression; significantly higher number of dystrophin-positive fibers per cross-sectional area (P < 0.002 vs. PTC124, P ≤ 0.03 vs. gentamicin and RTC14) [1] |
| Comparator Or Baseline | RTC14: weak dystrophin-positive fibers in only a small percentage of fibers, levels similar to gentamicin. Gentamicin: low but detectable dystrophin. PTC124: detectable full-length dystrophin, but significantly lower than RTC13 (P ≤ 0.002) [1]. |
| Quantified Difference | RTC13 achieved up to 8% of wild-type dystrophin expression. Specific comparator quantification from Figure 3D shows RTC13 protein levels significantly higher than PTC124 (P ≤ 0.002) and gentamicin/RTC14 (P ≤ 0.03) [1]. |
| Conditions | Single intramuscular injection into TA muscles of mdx mice; dystrophin expression assessed 2 weeks post-injection via immunohistochemistry and Western blot; N = 4 muscles per compound; wild-type C57BL/10 TA muscle used as positive control [1]. |
Why This Matters
For researchers selecting a read-through compound for in vivo DMD studies, RTC13 is the only agent in this head-to-head panel that restored dystrophin to a level approaching the 20% threshold associated with histopathological correction, whereas RTC14 and gentamicin failed to produce meaningful expression.
- [1] Kayali R, Ku JM, Khitrov G, Jung ME, Prikhodko O, Bertoni C. Read-through compound 13 restores dystrophin expression and improves muscle function in the mdx mouse model for Duchenne muscular dystrophy. Hum Mol Genet. 2012 Sep 15;21(18):4007-20. Figure 3. View Source
